

In-Depth Technical Guide: Physicochemical Properties of N-(pyrimidin-5-yl)acetamide

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Compound of Interest

Compound Name: *N*-(pyrimidin-5-yl)acetamide

Cat. No.: B1290753

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physicochemical properties of **N-(pyrimidin-5-yl)acetamide** (CAS RN: 45810-14-8), a heterocyclic compound of interest in medicinal chemistry. Due to a lack of available experimental data in peer-reviewed literature, this document presents predicted values for key parameters, alongside experimental data for structurally related compounds to offer a comparative context. Furthermore, this guide furnishes detailed, standardized experimental protocols for the determination of melting point, aqueous solubility, and pKa, providing a foundational framework for researchers aiming to characterize this and similar molecules.

Introduction

N-(pyrimidin-5-yl)acetamide belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. A thorough understanding of the physicochemical properties of such compounds is fundamental for drug discovery and development, as these characteristics directly influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This document serves as a core reference for the physicochemical characterization of **N-(pyrimidin-5-yl)acetamide**.

Molecular and Physicochemical Data

Comprehensive searches of scientific databases and chemical supplier information did not yield experimentally determined values for the melting point, solubility, pKa, or logP of **N-(pyrimidin-5-yl)acetamide**. The data presented is therefore computational or derived from closely related analogues.

General Properties

Property	Value	Source
Chemical Name	N-(pyrimidin-5-yl)acetamide	-
CAS Number	45810-14-8	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₇ N ₃ O	[1] [3]
Molecular Weight	137.14 g/mol	[3]
Purity	>98% (Typical from commercial suppliers)	[1] [4]

Predicted and Comparative Physicochemical Properties

The following table summarizes predicted values for **N-(pyrimidin-5-yl)acetamide** and experimental or estimated values for structurally similar compounds to provide context. It is critical to note that these values for related compounds are not directly transferable due to structural differences.

Property	N-(pyrimidin-5-yl)acetamide (Predicted)	N-(Pyrimidin-5-ylmethyl)acetamide (Related Compound)	2-Chloro-N- pyrimidin-5-yl- acetamide (Related Compound)
Melting Point (°C)	Not Available	120-160 (Estimated) [5]	224-228 (Experimental)[6]
Boiling Point (°C)	367.6 ± 15.0 (Predicted)[3]	Not Available	Not Available
Water Solubility	Not Available	Poor (Predicted)	Poorly soluble in water (Experimental) [6]
logP	Not Available	1.08 (Calculated)[5]	Not Available
pKa (Pyrimidine N)	Not Available	1.0 - 1.5 (Estimated) [5]	Not Available

Experimental Protocols for Physicochemical Characterization

To facilitate the experimental determination of the core physicochemical properties of **N-(pyrimidin-5-yl)acetamide**, the following detailed protocols are provided.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound using a melting point apparatus.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)

- Spatula
- Mortar and pestle
- Sample of **N-(pyrimidin-5-yl)acetamide**

Procedure:

- **Sample Preparation:** Place a small amount of the dry compound on a clean, dry surface. If the sample is not a fine powder, gently grind it using a mortar and pestle.
- **Capillary Tube Loading:** Push the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb aligned with the sample.
- **Rapid Determination (Optional):** For an unknown compound, first perform a rapid heating (10-20 °C/min) to determine an approximate melting range. Allow the apparatus to cool before proceeding.
- **Accurate Determination:** Set the heating rate to a slow, steady increase of 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.
- **Observation and Recording:** Observe the sample through the magnifying lens. Record the temperature (T_1) at which the first drop of liquid appears. Continue heating and record the temperature (T_2) at which the last solid crystal melts completely.
- **Reporting:** The melting point is reported as the range from T_1 to T_2 . For a pure compound, this range is typically narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.
- **Replicates:** Perform the determination in triplicate to ensure reproducibility.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound in an aqueous buffer.

Apparatus and Materials:

- Analytical balance
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Aqueous buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)
- Sample of **N-(pyrimidin-5-yl)acetamide**

Procedure:

- Preparation of Saturated Solution: Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer (e.g., 1-2 mL). The excess solid should be clearly visible.
- Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

- Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.
- Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
- Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. Discard the initial few drops of the filtrate to avoid any adsorption effects from the filter membrane.
- Quantification:
 - Prepare a series of standard solutions of the compound in the same buffer at known concentrations.
 - Analyze the filtered sample and the standard solutions using a validated HPLC method.
 - Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
 - Determine the concentration of the compound in the filtered sample by interpolating its peak area on the calibration curve.
- Reporting: The determined concentration is the thermodynamic solubility of the compound, typically reported in units of $\mu\text{g/mL}$, mg/L , or μM .

Determination of pKa (Potentiometric Titration)

This protocol details the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong acid or base.

Apparatus and Materials:

- Calibrated pH meter with an electrode
- Automatic titrator or a burette

- Magnetic stirrer and stir bar
- Beaker or titration vessel
- Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH)
- Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength
- Sample of **N-(pyrimidin-5-yl)acetamide**

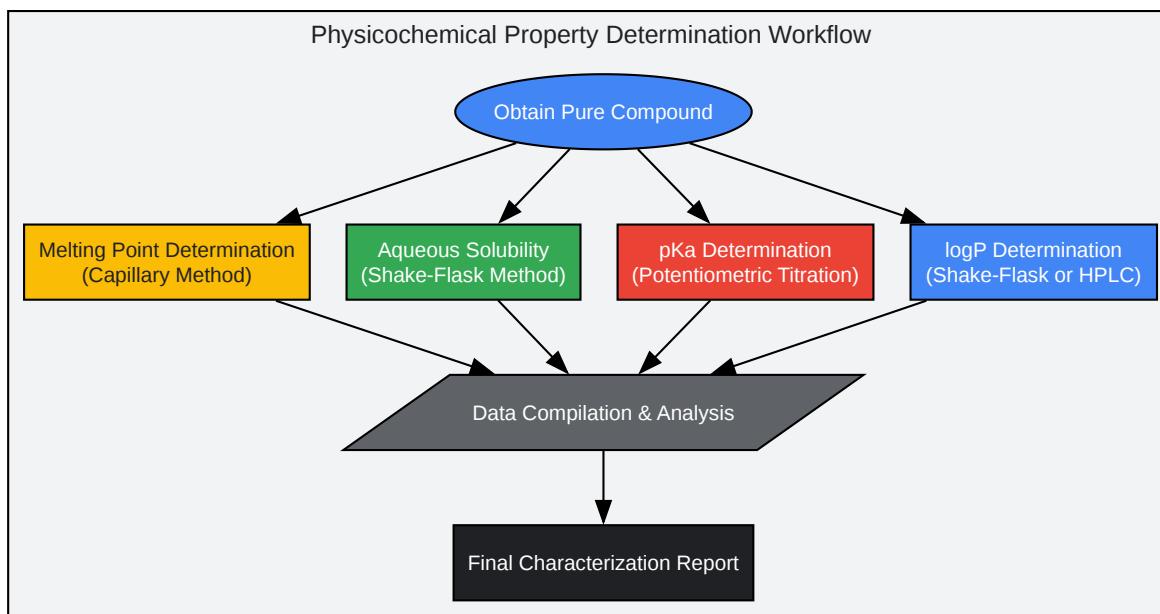
Procedure:

- **Sample Preparation:** Accurately weigh a small amount of the compound and dissolve it in a known volume of deionized water or a mixture of water and a co-solvent if solubility is low. Add the background electrolyte. The final concentration should be in the range of 1-10 mM.
- **Titration Setup:** Place the solution in the titration vessel with a magnetic stir bar. Immerse the pH electrode, ensuring the bulb is fully submerged but not in contact with the stir bar.
- **Acidic Titration (for basic pKa):** If the pyrimidine nitrogen is expected to be basic, first acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution.
- **Titration:** Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
- **Data Collection:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:**
 - Plot the measured pH values against the volume of titrant added to generate a titration curve.
 - The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve. This point can be identified as the inflection point on the first derivative of the titration curve.

- Replicates: Perform at least three independent titrations to ensure the accuracy and precision of the pKa value. Report the average pKa with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound like **N-(pyrimidin-5-yl)acetamide**.



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Caption: Workflow for Physicochemical Characterization.

Conclusion

While experimental data for **N-(pyrimidin-5-yl)acetamide** remains elusive in the public domain, this guide provides the essential predicted and comparative data available, alongside robust and detailed protocols for its experimental characterization. The provided methodologies for determining melting point, solubility, and pKa are standard within the pharmaceutical and chemical sciences and will enable researchers to generate the high-quality data necessary to

advance the study of this compound. It is strongly recommended that experimental validation of the predicted properties be undertaken to establish a definitive physicochemical profile for **N-(pyrimidin-5-yl)acetamide**.

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